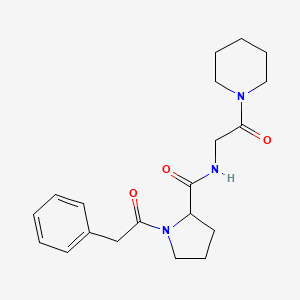
1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea is a chemical compound with potential applications in scientific research. It is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea is a selective inhibitor of CK2, which is a serine/threonine protein kinase involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting CK2, this compound disrupts the signaling pathways that promote cell survival and proliferation, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cell type and the concentration used. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neuronal cells, it has been studied for its potential neuroprotective effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea is its selectivity for CK2, which allows for specific inhibition of this protein kinase without affecting other signaling pathways. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, a limitation of this compound is its low solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Additionally, further research is needed to fully understand the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, the development of more water-soluble analogs of this compound could improve its usefulness in experimental settings.
Synthesemethoden
The synthesis of 1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea involves several steps, starting from commercially available reagents. The key step is the reaction between 1-methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea and 1,3-dibromopropane, followed by a cyclization reaction with sodium hydroxide and thionyl chloride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea has been used in various scientific research studies, particularly in the field of cancer research. CK2 is overexpressed in many types of cancer, and its inhibition by this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-methyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-(1,3-thiazol-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4OS/c1-14(2)6-11(7-15(3,4)18-14)17-13(20)19(5)8-12-9-21-10-16-12/h9-11,18H,6-8H2,1-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKSZQQVMJSJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)N(C)CC2=CSC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532871.png)


![Ethyl 4-[2-(2-acetyl-5-methoxyphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B7532889.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7532901.png)

![N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide](/img/structure/B7532915.png)
![2-[Methyl-(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7532919.png)
![N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide](/img/structure/B7532927.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine](/img/structure/B7532945.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide](/img/structure/B7532947.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(thiophen-3-ylmethyl)urea](/img/structure/B7532948.png)
